Ammonium hexadecyl sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

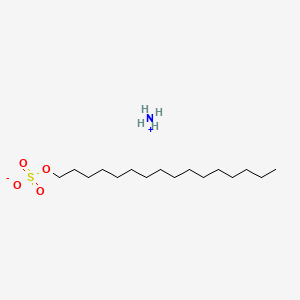

Structure

2D Structure

Properties

CAS No. |

4696-47-3 |

|---|---|

Molecular Formula |

C16H34O4S.H3N C16H37NO4S |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

azanium;hexadecyl sulfate |

InChI |

InChI=1S/C16H34O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);1H3 |

InChI Key |

OADXQALOSREDRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

Ammonium Hexadecyl Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium hexadecyl sulfate, a cationic surfactant of the alkyl sulfate class, possesses a unique combination of amphiphilic properties that make it a compound of significant interest in various scientific and industrial domains. This technical guide provides an in-depth overview of the chemical and physical properties of this compound. It includes a detailed summary of its physicochemical data, a comprehensive experimental protocol for its synthesis, and an exploration of its primary mechanism of action as an antimicrobial agent. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical and Physical Properties

This compound, also known as cetyl sulfate ammonium salt, is a quaternary ammonium salt characterized by a 16-carbon alkyl chain. This long hydrophobic tail and a polar sulfate head group attached to an ammonium ion confer its surface-active properties.

General Information

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | Ammonium cetyl sulfate, 1-Hexadecanol, hydrogen sulfate, ammonium salt | [2] |

| CAS Number | 4696-47-3 | [1][2] |

| Molecular Formula | C₁₆H₃₇NO₄S | [1] |

| Molecular Weight | 339.53 g/mol | [1] |

Physicochemical Data

Precise experimental data for some physical properties of pure this compound are not widely available in the literature. The following table includes available data and estimates based on homologous compounds.

| Property | Value | Notes | Reference |

| Appearance | White to off-white powder or crystalline solid. | Based on related compounds. | [3] |

| Melting Point | Data not available for the pure substance. | For context, cetyl-trimethyl ammonium sulfate has a melting point of 195-197 °C. | [4] |

| Boiling Point | 469 °C at 760 mmHg | [1] | |

| Flash Point | 237.5 °C | [1] | |

| Solubility | Expected to be highly soluble in water and poorly soluble in non-polar organic solvents. | Based on the properties of other alkyl sulfates. | [5] |

| Critical Micelle Concentration (CMC) | Estimated to be in the range of 0.1 - 1.0 mM. | The CMC of alkyl sulfates decreases with increasing alkyl chain length. Sodium tetradecyl sulfate (C14) has a CMC of approximately 2.1 mM, while hexadecyltrimethylammonium bromide (C16) has a CMC of about 0.9 mM. | [6][7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the sulfation of 1-hexadecanol (cetyl alcohol) followed by neutralization with ammonia.

Materials:

-

1-Hexadecanol (Cetyl alcohol)

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Ammonium hydroxide solution (28-30%)

-

Diethyl ether

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, Büchner funnel)

-

pH indicator paper

Procedure:

Step 1: Sulfation of 1-Hexadecanol to form Hexadecyl Hydrogen Sulfate

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube, dissolve 1-hexadecanol (1.0 mol) in anhydrous dichloromethane (500 mL).

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add chlorosulfonic acid (1.1 mol) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. Hydrogen chloride gas will be evolved and should be vented to a fume hood or passed through a scrubber.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Neutralization to form this compound

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add ammonium hydroxide solution (28-30%) dropwise with vigorous stirring. This is a highly exothermic reaction, and the temperature should be maintained below 20 °C.

-

Continue adding the ammonium hydroxide solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8), as checked with pH indicator paper.

-

Transfer the mixture to a separatory funnel. The product will be in the aqueous layer.

-

Separate the aqueous layer and wash the organic layer with a small amount of water. Combine the aqueous fractions.

-

The crude product in the aqueous solution can be used as is, or the solid product can be isolated. To isolate the solid, precipitate the product by adding a large volume of a non-polar solvent like diethyl ether or acetone.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any unreacted 1-hexadecanol.

-

Dry the resulting white solid under vacuum to yield this compound.

Purification:

The product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

References

- 1. ammonium hexadecyl sulphate | CAS#:4696-47-3 | Chemsrc [chemsrc.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. cymitquimica.com [cymitquimica.com]

- 4. US2295504A - Cetyl quaternary ammonium compound - Google Patents [patents.google.com]

- 5. canada.ca [canada.ca]

- 6. agilent.com [agilent.com]

- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]

Ammonium Hexadecyl Sulfate: A Technical Overview of Its Properties and Limited Role in Laboratory Applications

While a potent surfactant with established industrial uses, Ammonium Hexadecyl Sulfate sees limited and specialized application within the research and drug development laboratory setting. Its primary functions are rooted in its amphipathic nature, lending itself to roles in emulsification, microbial disruption, and potentially enhancing drug delivery. However, detailed, standardized experimental protocols for its use in common laboratory techniques are not widely documented, distinguishing it from more ubiquitously employed surfactants.

This compound, also known as ammonium cetyl sulfate, is a quaternary ammonium compound with the chemical formula C₁₆H₃₇NO₄S.[1][2][3] Its structure is characterized by a long, 16-carbon hydrophobic alkyl chain (hexadecyl) and a polar, hydrophilic sulfate head group, making it an effective anionic surfactant.[1] This fundamental property dictates its primary applications.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₇NO₄S | [3] |

| Molecular Weight | ~339.54 g/mol | [1][3] |

| Appearance | Light yellow liquid | [4] |

| Synonyms | Ammonium cetyl sulfate, Ammonium palmityl sulfate | [2] |

Core Laboratory Applications and Methodologies

The laboratory applications of this compound are primarily theoretical or inferred from its surfactant properties, rather than being extensively documented in peer-reviewed experimental protocols. The potential uses include:

Antimicrobial Research

This compound exhibits antimicrobial properties, capable of disrupting the cellular membranes of certain bacteria and fungi, which can lead to cell lysis.[1] This makes it a compound of interest in the development of novel antimicrobial formulations.

Experimental Protocol: General Membrane Disruption Assay

A generalized protocol to assess the membrane-disrupting potential of this compound could involve the following steps:

-

Microbial Culture: Grow a target bacterial or fungal strain to a mid-logarithmic phase in a suitable broth medium.

-

Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Discard the supernatant and wash the cell pellet with a sterile buffer (e.g., phosphate-buffered saline, PBS) to remove residual media. Resuspend the cells in the same buffer.

-

Surfactant Exposure: Aliquot the cell suspension into a 96-well microplate. Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-disrupting agent like Triton X-100) and a negative control (buffer only).

-

Membrane Integrity Assessment: Utilize a fluorescent probe that is excluded by intact cell membranes but can enter and bind to intracellular components upon membrane damage (e.g., propidium iodide for DNA staining).

-

Quantification: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. An increase in fluorescence correlates with increased membrane permeability and damage.

Drug Delivery Systems

The surfactant nature of this compound allows it to interact with biological membranes, potentially enhancing the permeability and solubility of therapeutic agents.[1] This is a theoretical application in the formulation of drug delivery systems.

Conceptual Workflow for Formulation Screening

The following diagram illustrates a conceptual workflow for screening the utility of this compound in a drug delivery formulation.

Caption: Conceptual workflow for evaluating this compound in a drug delivery system.

Synthesis and Related Compounds

This compound can be synthesized via the esterification of hexadecanol with sulfuric acid, followed by neutralization with ammonium hydroxide.[1]

It is crucial to distinguish this compound from a more commonly referenced homolog, Ammonium Lauryl Sulfate (ALS), which has a 12-carbon alkyl chain.[4][5][6] Much of the readily available literature on "Ammonium Alkyl Sulfates" refers to ALS, which is extensively used in shampoos and cleaning products as a foaming agent.[4][5] While they share the same functional groups, the longer hydrocarbon chain of this compound results in different physical properties, such as lower water solubility and potentially greater skin irritation compared to shorter-chain alkyl sulfates.[5][6]

Conclusion

References

- 1. Buy this compound | 4696-47-3 [smolecule.com]

- 2. ammonium hexadecyl sulphate | CAS#:4696-47-3 | Chemsrc [chemsrc.com]

- 3. 1-Hexadecanol, 1-(hydrogen sulfate), ammonium salt (1:1) | C16H37NO4S | CID 44554694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ammonium Lauryl Sulfate | C12H29NO4S | CID 16700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ammonium lauryl sulfate - Wikipedia [en.wikipedia.org]

- 6. Ammonium_lauryl_sulfate [chemeurope.com]

An In-Depth Technical Guide to the Surfactant Behavior of Ammonium Hexadecyl Sulfate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium hexadecyl sulfate is a cationic surfactant of significant interest in various scientific and industrial applications, including pharmaceuticals and drug delivery systems. Its amphiphilic nature, characterized by a long hydrophobic hexadecyl (C16) tail and a hydrophilic sulfate head group with an ammonium counterion, dictates its self-assembly into micelles in aqueous solutions above a certain concentration. This guide provides a comprehensive overview of the surfactant behavior of this compound, detailing its physicochemical properties, the thermodynamics of micellization, and the experimental protocols used for its characterization. Due to the limited availability of direct experimental data for this compound, this guide also incorporates comparative data from its close structural analog, sodium hexadecyl sulfate, to provide a more complete understanding of its expected behavior.

Introduction to this compound

This compound, also known as ammonium cetyl sulfate, is a cationic surfactant with the chemical formula C₁₆H₃₅NH₄SO₄. The molecule consists of a 16-carbon alkyl chain, which forms the hydrophobic tail, and a sulfate group with an associated ammonium ion, which constitutes the hydrophilic head. This molecular architecture is responsible for its surface-active properties, enabling it to reduce the surface tension of water and form organized aggregates known as micelles.

The behavior of surfactants in aqueous solution is a critical area of study for numerous applications. In the pharmaceutical sciences, surfactants are employed as solubilizing agents for poorly water-soluble drugs, as stabilizers in emulsions and suspensions, and as components of drug delivery vehicles such as liposomes and nanoparticles. Understanding the fundamental properties of a surfactant, such as its critical micelle concentration (CMC), the thermodynamics of micelle formation, and the size and shape of its aggregates, is paramount for optimizing its performance in these roles.

Physicochemical Properties and Micellization

The defining characteristic of a surfactant is its tendency to adsorb at interfaces and to self-assemble into micelles in solution. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails of the surfactant and water molecules.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant in a bulk phase at which micelles begin to form. Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, the surface of the liquid becomes saturated with surfactant molecules. Above the CMC, additional surfactant molecules aggregate to form micelles. The CMC is a key parameter as it indicates the minimum concentration required for a surfactant to exert its full effects, such as solubilization.

Surface Tension

The presence of surfactant monomers at the air-water interface disrupts the hydrogen bonding network of water, leading to a reduction in surface tension. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Above the CMC, the surface is saturated with monomers, and the surface tension remains relatively constant. The surface tension at the CMC (γ_CMC) is a measure of the maximum reduction in surface tension that a surfactant can achieve.

Micelle Structure and Aggregation Number

Micelles formed by single-chain surfactants like this compound are typically spherical at concentrations just above the CMC. The hydrophobic tails are sequestered in the core of the micelle, while the hydrophilic head groups are exposed to the aqueous environment. The aggregation number (N_agg) is the average number of surfactant monomers that constitute a single micelle. This parameter can be influenced by factors such as temperature, ionic strength, and the chemical structure of the surfactant.

Data Presentation: Properties of Hexadecyl Sulfate Surfactants

To provide quantitative insights, the following tables summarize key parameters for sodium hexadecyl sulfate, which serves as a valuable reference for understanding the expected behavior of this compound.

| Parameter | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | Varies with ionic liquid concentration and temperature. | Aqueous solution with imidazolium-based ionic liquids at 298.15 K, 303.15 K, and 308.15 K. | [2] |

| Surface Tension at CMC (γ_CMC) | Not explicitly stated, but surface tension decreases with increasing concentration until a plateau is reached. | Aqueous solution in contact with methane at 275 K. | [3] |

Note: The provided data for sodium hexadecyl sulfate is under specific experimental conditions and may differ for this compound in pure aqueous solution.

Thermodynamics of Micellization

The process of micellization is a spontaneous thermodynamic process governed by changes in Gibbs free energy (ΔG_mic), enthalpy (ΔH_mic), and entropy (ΔS_mic).

The standard Gibbs free energy of micellization is typically negative, indicating a spontaneous process, and can be calculated from the CMC. The process is often entropy-driven at lower temperatures due to the hydrophobic effect, which leads to a more ordered structure of water molecules around the hydrophobic chains of the surfactant monomers[4][5]. The release of these water molecules upon micelle formation results in a significant increase in the overall entropy of the system. At higher temperatures, the process can become more enthalpy-driven[5].

Experimental Protocols

The characterization of surfactant behavior relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

A common method for the synthesis of alkyl sulfates involves the sulfation of the corresponding long-chain alcohol followed by neutralization.

Materials:

-

Hexadecanol (Cetyl alcohol)

-

Sulfuric acid (concentrated)

-

Ammonia solution (aqueous)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Sulfation of Hexadecanol: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to an equimolar amount of molten hexadecanol with constant stirring. The temperature should be maintained below 30°C to prevent side reactions.

-

Neutralization: After the addition is complete, continue stirring for a designated period (e.g., 2 hours) to ensure the reaction goes to completion. The resulting hexadecyl hydrogen sulfate is then slowly added to a stirred, cooled solution of aqueous ammonia. The pH of the solution should be monitored and adjusted to neutral (pH 7) by the addition of more ammonia solution if necessary.

-

Purification: The crude this compound is then extracted from the aqueous solution using an organic solvent like diethyl ether. The organic phase is washed with a saturated sodium sulfate solution to remove any remaining impurities.

-

Isolation: The organic solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound. The final product should be dried under vacuum.

Determination of Critical Micelle Concentration (CMC)

Principle: This method measures the force exerted on a platinum plate partially immersed in the surfactant solution. The surface tension is proportional to this force. A plot of surface tension versus the logarithm of surfactant concentration shows a distinct break point, which corresponds to the CMC.

Apparatus:

-

Surface tensiometer with a Wilhelmy plate

-

Glass vessel for the sample

-

Micropipettes for preparing solutions of varying concentrations

Procedure:

-

Calibration: Calibrate the tensiometer using a liquid with a known surface tension, such as deionized water (approximately 72 mN/m at 25°C).

-

Sample Preparation: Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC.

-

Measurement:

-

Clean the Wilhelmy plate thoroughly, typically by flaming it to red heat to remove any organic contaminants.

-

Place a known volume of the surfactant solution in the sample vessel.

-

Lower the plate until it just touches the surface of the liquid.

-

The instrument will measure the force and calculate the surface tension.

-

Repeat the measurement for each concentration, starting from the most dilute solution.

-

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear regions of the plot[5][6].

Principle: For ionic surfactants, the equivalent conductivity of the solution changes with concentration. Below the CMC, the surfactant exists as monomers and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a decrease in the slope of the conductivity versus concentration plot. The break in the plot indicates the CMC.

Apparatus:

-

Conductivity meter with a conductivity cell

-

Thermostated water bath

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes for solution preparation

Procedure:

-

Calibration: Calibrate the conductivity meter using standard potassium chloride solutions of known conductivity.

-

Sample Preparation: Prepare a stock solution of this compound. A series of solutions of decreasing concentration can be prepared by sequential dilution in the conductivity cell.

-

Measurement:

-

Place a known volume of deionized water in the thermostated conductivity cell.

-

Measure the initial conductivity.

-

Add small, precise aliquots of the stock surfactant solution to the cell, allowing the solution to equilibrate while stirring gently.

-

Record the conductivity after each addition.

-

-

Data Analysis: Plot the specific conductivity (κ) versus the surfactant concentration. The CMC is determined from the intersection of the two lines with different slopes[7][8].

Determination of Micelle Aggregation Number (Dynamic Light Scattering)

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius via the Stokes-Einstein equation. From the size of the micelle, and knowing the molecular volume of the surfactant monomer, the aggregation number can be estimated.

Apparatus:

-

Dynamic Light Scattering (DLS) instrument

-

Cuvettes for the sample

-

Filters for clarifying the solutions

Procedure:

-

Sample Preparation: Prepare a solution of this compound at a concentration significantly above the CMC. The solution must be free of dust and other particulates, so it should be filtered through a microporous filter (e.g., 0.22 µm) directly into a clean cuvette.

-

Measurement:

-

Place the cuvette in the DLS instrument and allow it to thermally equilibrate.

-

The instrument's software will perform a correlation analysis of the scattered light intensity fluctuations to determine the diffusion coefficient and, subsequently, the hydrodynamic radius of the micelles.

-

-

Data Analysis: The aggregation number (N_agg) can be estimated from the hydrodynamic volume of the micelle and the volume of a single surfactant molecule[9][10].

Visualizations

Experimental Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Micellization Process of this compound

Caption: Self-assembly from monomers to micelles with increasing concentration.

Logical Relationships in Surfactant Behavior

Caption: Factors influencing the behavior of this compound.

Potential Biological Interactions

While this compound is not known to participate in specific biological signaling pathways, its surfactant nature means it can interact with biological membranes. The hydrophobic tails can intercalate into the lipid bilayer, potentially disrupting membrane integrity. This property is harnessed in some antimicrobial applications. Studies on the related compound, ammonium lauryl sulfate, have shown that it can induce apoptotic cell death, possibly through mitochondrial dysfunction[11][12]. The longer alkyl chain of this compound (C16 vs. C12) may lead to stronger membrane interactions and potentially lower toxicity, as longer chains are sometimes associated with less skin irritation[13].

Conclusion

This compound exhibits the characteristic behavior of a cationic surfactant, driven by its amphiphilic structure. While direct quantitative data for this specific surfactant is sparse, a comprehensive understanding of its properties can be built upon the well-established principles of surfactant science and by comparison with its sodium analog. The experimental protocols detailed in this guide provide a robust framework for the characterization of its critical micelle concentration, surface activity, and aggregation behavior. Further research to elucidate the specific thermodynamic parameters and aggregation number of this compound in aqueous solution would be highly valuable for its application in pharmaceutical and other advanced formulations.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. scialert.net [scialert.net]

- 6. ammonium lauryl sulfate: Topics by Science.gov [science.gov]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. muser-my.com [muser-my.com]

- 11. Ammonium lauryl sulfate: Applications and Toxic Mechanism_Chemicalbook [chemicalbook.com]

- 12. Ammonium lauryl sulfate-induced apoptotic cell death may be due to mitochondrial dysfunction triggered by caveolin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ammonium_lauryl_sulfate [chemeurope.com]

Critical micelle concentration of Ammonium hexadecyl sulfate

An In-Depth Technical Guide to the Critical Micelle Concentration of Hexadecyl Sulfate Surfactants

Introduction

Ammonium hexadecyl sulfate is an anionic surfactant characterized by a 16-carbon hydrophobic alkyl chain and a polar ammonium sulfate head group. Like all surfactants, it exhibits the crucial property of self-assembly in solution. Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual surfactant monomers aggregate to form thermodynamically stable colloidal structures called micelles. This phenomenon is fundamental to the surfactant's function in applications ranging from emulsification and detergency to advanced drug delivery systems, where micelles can encapsulate poorly soluble therapeutic agents.

While specific experimental data for this compound is not extensively available in published literature, a comprehensive understanding can be achieved by examining its closest structural analog, sodium hexadecyl sulfate (SHS) . This guide provides a detailed overview of the micellization behavior of C16 sulfate surfactants, presenting quantitative data, in-depth experimental protocols for CMC determination, and logical workflows for these procedures.

Quantitative Data on Micellization

The CMC is influenced by factors such as the surfactant's alkyl chain length, the nature of its counterion, temperature, and the presence of additives. For ionic surfactants, increasing the hydrophobic chain length generally decreases the CMC. The data presented below is for sodium hexadecyl sulfate (SHS) and other relevant anionic surfactants, providing a baseline for understanding the behavior of this compound.

Table 1: Critical Micelle Concentration (CMC) of Anionic Surfactants

| Surfactant | Abbreviation | CMC (mM in water) | Temperature (°C) | Notes |

| Sodium Dodecyl Sulfate | SDS | ~8.2 | 25 | A well-characterized C12 analog for comparison.[1][2] |

| Sodium Tetradecyl Sulfate | STS | ~2.1 | 25 | C14 analog showing the trend of decreasing CMC with longer chain length.[2] |

| Sodium Hexadecyl Sulfate | SHS | Varies with additives | 25 - 35 | CMC is determined in aqueous solutions with imidazolium-based ionic liquids.[3] |

Table 2: Thermodynamic Parameters of Micellization for Anionic Surfactants

The process of micellization can be described by standard thermodynamic parameters: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These values provide insight into the driving forces behind micelle formation.

| Parameter | General Trend for Anionic Surfactants | Significance |

| ΔG°mic | Always negative | Indicates that micellization is a spontaneous process. |

| ΔH°mic | Can be positive (endothermic) or negative (exothermic); often temperature-dependent. | Reflects the heat absorbed or released during micelle formation. For many ionic surfactants, this process is endothermic at lower temperatures.[4] |

| ΔS°mic | Generally positive | Suggests the process is primarily entropy-driven, largely due to the hydrophobic effect and the release of structured water molecules from around the surfactant tails.[4] |

Note: Specific thermodynamic values for SHS were evaluated in the presence of ionic liquids and show that the micellization process is spontaneous.[3]

Experimental Protocols for CMC Determination

The CMC is determined experimentally by monitoring a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence. Several robust methods are employed for this purpose.[5][6]

Conductometry

Principle: This method is ideal for ionic surfactants. Below the CMC, the specific conductivity of the solution increases linearly with surfactant concentration as more charge-carrying monomers are added. Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have a lower mobility than individual ions and bind a fraction of the counterions. The CMC is identified as the concentration at the intersection of the two linear portions of the conductivity vs. concentration plot.[5][7][8]

Detailed Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 10-20 mM sodium hexadecyl sulfate) in deionized water. Ensure the concentration is well above the expected CMC.

-

Initial Measurement: Place a known volume of deionized water (e.g., 50 mL) into a thermostatted beaker equipped with a magnetic stirrer and a calibrated conductivity electrode. Allow the temperature to equilibrate (e.g., at 25°C).

-

Titration and Measurement: Add small, precise aliquots of the stock solution to the water. After each addition, allow the solution to homogenize and the conductivity reading to stabilize before recording the value.[9]

-

Data Collection: Continue the titration well past the expected CMC to ensure a sufficient number of data points for both linear regions.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (c). Fit straight lines to the data points below and above the inflection point. The concentration at which these two lines intersect is the CMC.[10]

Surface Tensiometry

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the interface becomes saturated with monomers. Once the CMC is reached, any additional surfactant molecules form micelles in the bulk solution rather than further populating the interface. Consequently, the surface tension remains relatively constant above the CMC. The CMC is found at the inflection point of a surface tension vs. log-concentration plot.[8][11]

Detailed Protocol:

-

Solution Preparation: Prepare a series of surfactant solutions with varying concentrations in deionized water. The range should span from well below to well above the anticipated CMC.

-

Instrument Setup: Calibrate a surface tensiometer, typically using a Du Noüy ring or Wilhelmy plate.[5] Ensure the ring or plate is meticulously cleaned (e.g., by flaming to red-hot) before each measurement.

-

Measurement: For each solution, pour it into a clean sample vessel and measure the surface tension. Allow sufficient time for the reading to equilibrate, as surfactant molecules need time to diffuse to the interface.

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log c). The plot will show a sharp linear decrease followed by a plateau. The CMC is the concentration at the intersection of the two extrapolated lines from these regions.[5][11]

Fluorescence Spectroscopy

Principle: This technique utilizes a hydrophobic fluorescent probe, most commonly pyrene, which has low solubility in water. The emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In the polar aqueous environment below the CMC, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is high. When micelles form, pyrene partitions into their nonpolar, hydrocarbon-like core. This change in environment causes a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus surfactant concentration.[12][13]

Detailed Protocol:

-

Probe Stock Solution: Prepare a concentrated stock solution of pyrene in a volatile organic solvent like ethanol or acetone (e.g., 0.2 mM).[14]

-

Sample Preparation: Prepare a series of surfactant solutions of varying concentrations. To each solution in a cuvette, add a very small, constant volume of the pyrene stock solution, ensuring the final pyrene concentration is very low (e.g., ~0.3 µM) to avoid excimer formation.[14][15] Gently mix and allow the solvent to evaporate or ensure its final concentration is negligible and consistent across all samples.

-

Spectra Acquisition: Using a fluorescence spectrometer, excite the pyrene at a fixed wavelength (e.g., 334 nm). Record the emission spectrum (e.g., from 350 to 450 nm).[14]

-

Data Extraction: From each spectrum, extract the fluorescence intensities of the first peak (I₁, ~372 nm) and the third peak (I₃, ~383 nm).[14]

-

Data Analysis: Plot the intensity ratio (I₁/I₃ or I₃/I₁) as a function of the surfactant concentration (or its logarithm). The data can be fitted to a sigmoidal (Boltzmann) function, and the center of the transition is taken as the CMC.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. scialert.net [scialert.net]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. justagriculture.in [justagriculture.in]

- 8. Method of Determination of CMC | PPT [slideshare.net]

- 9. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 10. scribd.com [scribd.com]

- 11. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 12. avantiresearch.com [avantiresearch.com]

- 13. usc.gal [usc.gal]

- 14. rsc.org [rsc.org]

- 15. reddit.com [reddit.com]

Physical and chemical characteristics of Ammonium hexadecyl sulfate

For professionals engaged in research, scientific exploration, and drug development, a thorough understanding of the chemical and physical properties of surfactants like Ammonium Hexadecyl Sulfate is paramount. This guide provides a detailed overview of its core characteristics, methodologies for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Characteristics

This compound, also known as ammonium cetyl sulfate, is a quaternary ammonium compound that functions as a cationic surfactant.[1] Its structure, featuring a long hydrophobic hexadecyl chain and a polar sulfate group, dictates its amphiphilic nature and surface activity.[1]

Summary of Physical and Chemical Properties

A compilation of the key quantitative data for this compound is presented below for straightforward reference and comparison.

| Property | Value | Source |

| IUPAC Name | azanium;hexadecyl hydrogen sulfate | [2] |

| Synonyms | Ammonium cetyl sulfate, Ammonium palmityl sulfate | |

| CAS Number | 4696-47-3 | [2] |

| Molecular Formula | C₁₆H₃₇NO₄S | [2][3] |

| Molecular Weight | 339.534 g/mol | [3] |

| Monoisotopic Mass | 339.24432984 Da | [3] |

| Boiling Point | 469 °C at 760 mmHg | [2] |

| Flash Point | 237.5 °C | [2] |

| Topological Polar Surface Area | 75.8 Ų | [3] |

| Solubility | Soluble in water. |

Experimental Protocols for Surfactant Characterization

The efficacy and application of a surfactant are critically dependent on its behavior in solution, particularly its ability to form micelles. The following section details a standard methodology for determining the Critical Micelle Concentration (CMC), a fundamental parameter for any surfactant.

Protocol for Determination of Critical Micelle Concentration (CMC) via Surface Tension Measurement

The CMC is the concentration at which surfactant monomers begin to aggregate into micelles, leading to a distinct change in the physicochemical properties of the solution.[4] One of the most common methods to determine the CMC is by measuring the surface tension of solutions with varying surfactant concentrations.

Materials and Equipment:

-

This compound

-

Deionized water

-

Precision balance

-

Volumetric flasks

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Magnetic stirrer and stir bars

-

Beakers

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentration range should span from well below to well above the anticipated CMC.

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

For each dilution, pour the solution into a clean beaker and allow it to equilibrate to a constant temperature.

-

Measure the surface tension of each solution. Ensure the ring or plate is thoroughly cleaned and dried between measurements to prevent cross-contamination.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The resulting graph will typically show two linear regions with different slopes. Before the CMC, the surface tension decreases sharply with increasing concentration.[4] After the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than accumulating at the air-water interface.[4]

-

The CMC is determined from the intersection of the two linear portions of the graph.[5]

-

Visualization of Experimental Workflow

To further elucidate the process of surfactant characterization, the following diagrams illustrate the logical flow of the experimental protocol and the conceptual basis of micelle formation.

References

- 1. Buy this compound | 4696-47-3 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Hexadecanol, 1-(hydrogen sulfate), ammonium salt (1:1) | C16H37NO4S | CID 44554694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of cetyl ammonium sulfate compounds

An In-depth Technical Guide to Cetyl-trimethylammonium Compounds: Discovery, History, and Core Applications

A Note on Terminology: The term "cetyl ammonium sulfate" is not commonly found in scientific literature and may be a misnomer. This guide focuses on the closely related and extensively studied class of compounds known as cetyl-trimethylammonium salts , particularly cetyl-trimethylammonium bromide (CTAB). These compounds are a cornerstone of surfactant science and have widespread applications in research and industry.

Discovery and History

The development of cetyl-trimethylammonium compounds is rooted in the broader history of quaternary ammonium compounds (QACs), which are a class of cationic surfactants.

The Dawn of Quaternary Ammonium Compounds

The biocidal properties of QACs were first recognized in 1916 by Jacobs and Heidelberg.[1] However, it was Gerhard Domagk in 1935 who significantly advanced the field by demonstrating that attaching a long aliphatic group to the quaternary nitrogen atom enhanced the compound's biocidal efficacy.[1][2] This led to the development of alkyl dimethyl benzyl ammonium chloride (ADBAC), considered the first-generation QAC.[1] Research into QACs continued to evolve, leading to second, third, and fourth generations with improved biocidal activity, detergency, and lower toxicity.[1] By 1952, over 500 articles on QACs had been published, cementing their importance.[2]

The Emergence of Cetyl-trimethylammonium Bromide (CTAB)

Cetyl-trimethylammonium bromide (CTAB), also known as cetrimonium bromide, was mentioned in the chemical literature as early as 1936 in studies of paraffin-chain salts.[3] A key development came in 1946 when R. S. Shelton and colleagues at the William S. Merrell Company reported a synthesis of CTAB from cetyl bromide and trimethylamine while investigating the "germicidal" properties of various QACs.[3]

CTAB's unique properties as a cationic surfactant quickly led to its adoption in a variety of scientific and industrial applications, far beyond its initial use as an antiseptic. It is a key component of the topical antiseptic cetrimide and is effective against bacteria and fungi.[4] Its ability to form micelles in aqueous solutions has made it invaluable in materials science and biotechnology.[5][6]

Physicochemical Properties

The utility of CTAB and its analogs stems from their amphipathic nature, possessing a long hydrophobic cetyl (hexadecyl) tail and a hydrophilic quaternary ammonium headgroup. This structure allows them to self-assemble into micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC).

| Property | Value | Compound | Notes |

| Molecular Formula | C₁₉H₄₂BrN | CTAB | |

| Molar Mass | 364.45 g/mol | CTAB | [4] |

| Appearance | White powder | CTAB | [4] |

| Melting Point | 237-243 °C (decomposes) | CTAB | [4] |

| Critical Micelle Concentration (CMC) | ~1 mM | CTAB | In aqueous solution.[7] |

| IUPAC Name | 1-hexadecylpyridinium chloride | CPC | [8][9] |

| Molecular Mass | 339 Da | CPC | [9] |

Key Experimental Protocols

CTAB is a critical reagent in numerous laboratory procedures, most notably in DNA extraction and the synthesis of nanoparticles.

CTAB-Mediated DNA Extraction

The CTAB DNA extraction method is widely used for isolating high-quality genomic DNA from various sources, particularly plants and bacteria.[10][11] The cationic nature of CTAB allows it to precipitate DNA while effectively removing polysaccharides and other inhibitors.[4]

Detailed Methodology:

This protocol is a generalized version adapted from common laboratory procedures for bacterial or plant tissues.[10][12]

-

Cell Lysis:

-

Homogenize the starting tissue (e.g., 100-200 mg of plant tissue or a bacterial cell pellet).[11]

-

Add 500 µL of pre-warmed (60-70°C) CTAB Extraction Buffer (typically containing 2% CTAB, 100 mM Tris-HCl, 20 mM EDTA, 1.4 M NaCl).[12]

-

Optionally, add β-mercaptoethanol to the buffer to inhibit protein oxidation.[11][13]

-

Incubate the mixture at 60-70°C for 30-60 minutes to lyse cells and denature proteins.[10]

-

-

Purification:

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate.[12]

-

Mix thoroughly by inversion to form an emulsion. This step removes proteins and lipids.

-

Centrifuge at high speed (~10,000 x g) for 10 minutes to separate the phases.[10][12]

-

Carefully transfer the upper aqueous phase, which contains the DNA, to a new tube.[10][12]

-

-

DNA Precipitation:

-

Washing and Resuspension:

-

Centrifuge at maximum speed for 10-15 minutes to pellet the DNA.[12]

-

Discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol to remove residual salts and CTAB.[11][12]

-

Centrifuge again, discard the ethanol, and briefly air-dry the pellet.

-

Resuspend the clean DNA pellet in a suitable buffer, such as TE buffer or sterile water.

-

Seed-Mediated Synthesis of Gold Nanorods (AuNRs)

CTAB is essential as a shape-directing agent in the seed-mediated synthesis of gold nanorods, a method that has become highly popular due to its high yield and tunability.[14][15] CTAB forms a bilayer on the surface of the growing nanoparticles, which promotes anisotropic growth.[16][17]

Detailed Methodology:

This protocol is based on the widely cited seed-mediated method.[14][16]

-

Preparation of Seed Solution:

-

Add 0.25 mL of 10 mM HAuCl₄ to 10 mL of 0.1 M CTAB solution.[14][16]

-

Under vigorous stirring, add 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄.

-

The solution will turn brownish-yellow, indicating the formation of small gold nanoparticle "seeds".[16]

-

Age the seed solution at 30°C for 30 minutes before use.[14][16]

-

-

Preparation of Growth Solution:

-

Nanorod Growth:

-

Add a small volume of the aged seed solution to the growth solution.[14]

-

Do not stir the solution; leave it undisturbed for several hours for the nanorods to grow.

-

The color of the solution will change as the nanorods form, with the final color depending on their aspect ratio.

-

-

Purification:

-

Centrifuge the solution to pellet the gold nanorods.

-

Remove the supernatant, which contains excess CTAB and other reactants.

-

Resuspend the nanorods in a clean CTAB solution or another desired buffer.

-

Visualizations of Experimental Workflows

CTAB DNA Extraction Workflow

Caption: Workflow for CTAB-based genomic DNA extraction.

Seed-Mediated Gold Nanorod Synthesis

Caption: Seed-mediated synthesis of gold nanorods using CTAB.

References

- 1. Evolution and characteristics of quaternary ammoniums for surface disinfection - Proquimia [proquimia.com]

- 2. environex.net.au [environex.net.au]

- 3. Cetyltrimethylammonium bromide - American Chemical Society [acs.org]

- 4. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tuning cationic micelle properties with antioxidant additive: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanopartz All About CTAB Capped Gold Nanoparticles [nanopartz.com]

- 8. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. coleman-lab.org [coleman-lab.org]

- 11. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mbari.org [mbari.org]

- 13. protocols.io [protocols.io]

- 14. pubs.acs.org [pubs.acs.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effective replacement of cetyltrimethylammonium bromide (CTAB) by mercaptoalkanoic acids on gold nanorod (AuNR) surfaces in aqueous solutions - Nanoscale (RSC Publishing) [pubs.rsc.org]

Ammonium hexadecyl sulfate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium hexadecyl sulfate, also known as cetyl sulfate ammonium salt, is a cationic surfactant belonging to the family of long-chain alkyl sulfates. Its amphiphilic nature, conferred by a 16-carbon hydrophobic alkyl chain (hexadecyl) and a polar sulfate head group, makes it a versatile compound with applications spanning various scientific and industrial domains. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of this compound, with a focus on its relevance in research and drug development.

Molecular and Physicochemical Properties

This compound is a white to off-white powder. Its chemical structure consists of a long hydrophobic tail and a hydrophilic sulfate group, which allows it to form micelles in aqueous solutions and reduce surface tension.

| Property | Value |

| Molecular Formula | C₁₆H₃₇NO₄S |

| Molecular Weight | 339.53 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Chemical Name | This compound |

| Synonyms | Cetyl sulfate ammonium salt |

| CAS Number | 4696-47-3 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the sulfation of a long-chain alcohol followed by neutralization.

General Synthesis Pathway

The primary route for synthesizing this compound involves the reaction of 1-hexadecanol (cetyl alcohol) with a sulfonating agent, such as sulfuric acid or chlorosulfonic acid, to form hexadecyl hydrogen sulfate. This intermediate is then neutralized with an ammonium salt, typically ammonium hydroxide, to yield the final product.

An In-depth Technical Guide to the Solubility of Ammonium Hexadecyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ammonium hexadecyl sulfate. Given the limited availability of precise quantitative solubility data in publicly accessible literature, this document synthesizes information on its physicochemical properties, the solubility of related compounds, and established scientific principles to predict its behavior in various solvents. Furthermore, it details standardized experimental protocols for determining solubility, offering a framework for researchers to generate specific data for their applications.

Introduction to this compound

This compound, also known as ammonium cetyl sulfate, is an anionic surfactant. Its molecular structure consists of a long, hydrophobic 16-carbon alkyl chain (hexadecyl) and a polar hydrophilic sulfate group, with an ammonium cation. This amphipathic nature governs its solubility and surface-active properties, making it a subject of interest in formulations requiring emulsification, foaming, and wetting.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The long, nonpolar hexadecyl chain is expected to dominate, leading to poor water solubility. This is analogous to its precursor, cetyl alcohol, which is insoluble in water. |

| Ethanol, Methanol | Soluble | The polar hydroxyl group of alcohols can interact with the ammonium sulfate head, while the alkyl portion of the solvent can solvate the hydrophobic tail. Ammonium lauryl sulfate, a shorter-chain analog, is known to be soluble in ethanol. | |

| Polar Aprotic | Acetone, Acetonitrile | Moderately Soluble | These solvents have a dipole moment and can interact with the polar head group, but their ability to solvate the long alkyl chain may be limited compared to alcohols. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The highly polar ammonium sulfate group will have very weak interactions with nonpolar solvents, leading to poor solubility despite the favorable interaction of the hexadecyl chain. |

| Chloroform, Dichloromethane | Sparingly Soluble | These solvents have some polarity and can act as hydrogen bond acceptors, potentially offering limited solvation of the polar head group, while also interacting with the nonpolar tail. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standardized experimental methods should be employed. The following protocols are widely accepted for determining the solubility of surfactants.

This is a conventional and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully extract an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the compound has a chromophore) is a common method. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in g/L or mg/mL).

This method is suitable for compounds that have a chromophore or can be derivatized to produce one.

Methodology:

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Absorbance Measurement: Measure the absorbance of each standard solution at a predetermined wavelength using a UV-Vis spectrophotometer.

-

Calibration Curve: Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the shake-flask method (steps 1-3).

-

Sample Analysis: Dilute a known volume of the clear supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, a strong qualitative understanding of its solubility can be derived from its molecular structure and comparison with related compounds. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. The predicted low aqueous solubility and higher solubility in polar organic solvents, such as alcohols, provide a foundational starting point for formulation development and further research.

Methodological & Application

Application Notes and Protocols: Understanding Protein Precipitation and Analysis Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of protein chemistry and downstream processing, the ability to selectively precipitate and analyze proteins is fundamental. While various methods exist, it is crucial to select the appropriate technique based on the specific application and the physicochemical properties of the protein of interest. This document aims to clarify the roles of two distinct chemical compounds in protein science: ammonium sulfate, a widely used salt for protein precipitation, and long-chain alkyl sulfates like sodium hexadecyl sulfate (SHS), which are primarily utilized as detergents in advanced analytical techniques such as capillary electrophoresis.

Part 1: Ammonium Sulfate Precipitation for Protein Purification

Ammonium sulfate precipitation is a cornerstone technique for the selective separation and purification of proteins from a complex mixture.[1][2] This method relies on the principle of "salting out," where high concentrations of a salt reduce the solubility of proteins, leading to their precipitation.[1][3] The solubility of a protein at a given salt concentration is dependent on its intrinsic properties, such as its size, hydrophobicity, and surface charge distribution.[3][4]

Key Advantages of Ammonium Sulfate Precipitation:

-

Cost-effective and readily available: Ammonium sulfate is an inexpensive and widely accessible reagent.[1]

-

Preserves protein structure: The process is generally non-denaturing and helps to stabilize the native conformation of proteins.[1]

-

Scalable: The method can be applied to both small-scale laboratory preparations and large-scale industrial purification processes.[1][2]

-

Concentrates the protein sample: In addition to purification, it serves as an effective method for concentrating dilute protein solutions.[1][3]

General Protocol for Ammonium Sulfate Precipitation

This protocol provides a general framework for developing an optimal ammonium sulfate precipitation strategy. The exact saturation percentages required to precipitate the protein of interest and to remove contaminants must be determined empirically.[5]

Materials:

-

Crude protein solution (clarified by centrifugation or filtration)

-

Saturated ammonium sulfate solution (or solid ammonium sulfate, analytical grade)

-

Appropriate buffer solution (e.g., 50 mM Tris-HCl or HEPES, pH 7.4)[3][6]

-

Centrifuge and centrifuge tubes

-

Stir plate and stir bar

Procedure:

-

Initial Preparation:

-

Start with a clarified crude protein extract. Ensure the solution is cold (e.g., 4°C) to maintain protein stability.

-

Measure the initial volume of the protein solution.

-

If the protein solution is not buffered, add a concentrated buffer stock to a final concentration of 50 mM to maintain a stable pH.[3][6]

-

-

First Cut (Removal of Contaminants):

-

Slowly add a predetermined amount of ammonium sulfate solution (or solid) while gently stirring the protein solution on a stir plate. Avoid foaming, as this can cause protein denaturation.[6]

-

The goal of this first step is to precipitate contaminating proteins that are less soluble than the target protein. The percentage of saturation for this step needs to be determined experimentally but can often start in the range of 20-30%.

-

Allow the solution to equilibrate for a period of time (e.g., 30 minutes to a few hours) at 4°C with gentle stirring to ensure complete precipitation.

-

Centrifuge the solution at a sufficient speed and duration (e.g., 10,000 x g for 20-30 minutes) to pellet the precipitated proteins.

-

Carefully decant the supernatant, which contains the protein of interest, into a clean beaker.

-

-

Second Cut (Precipitation of Target Protein):

-

To the supernatant from the previous step, add more ammonium sulfate to increase the saturation percentage to a point where the target protein precipitates. This concentration also needs to be empirically determined but is often in the range of 40-80%.

-

Repeat the equilibration and centrifugation steps as described above.

-

This time, the pellet contains the protein of interest, and the supernatant can be discarded (after confirming the absence of the target protein).

-

-

Resolubilization and Desalting:

-

Resuspend the protein pellet in a minimal volume of a suitable buffer.

-

The high concentration of ammonium sulfate must be removed before downstream applications. This can be achieved through dialysis or buffer exchange chromatography (e.g., using a desalting column).[2]

-

Optimization of Ammonium Sulfate Concentration

To determine the optimal ammonium sulfate concentrations for separating the target protein from contaminants, a pilot experiment is recommended. This involves systematically increasing the ammonium sulfate concentration and analyzing the supernatant and the resuspended pellet at each step by SDS-PAGE and a specific activity assay for the target protein.

| Ammonium Sulfate Saturation (%) | Observation on SDS-PAGE (Pellet) | Observation on SDS-PAGE (Supernatant) | Target Protein Activity (Pellet) | Target Protein Activity (Supernatant) |

| 0-20 | Contaminant bands | Target protein and other contaminants | Low | High |

| 20-40 | Contaminant bands, some target protein | Remaining contaminants, some target protein | Moderate | Moderate |

| 40-60 | High concentration of target protein band | Reduced contaminants, low target protein | High | Low |

| 60-80 | Some remaining target protein, other contaminants | Minimal protein | Low | Very Low |

This table represents a hypothetical optimization experiment. Actual results will vary depending on the specific protein and crude extract.

Workflow for Ammonium Sulfate Precipitation

Caption: Workflow of a two-step ammonium sulfate precipitation protocol.

Part 2: Hexadecyl Sulfate in Protein Analysis

Contrary to the application of ammonium sulfate in bulk protein precipitation, alkyl sulfates with long hydrocarbon chains, such as sodium hexadecyl sulfate (SHS), are primarily employed as detergents in analytical techniques like capillary electrophoresis (CE).[7][8] Specifically, in the context of CE-SDS (Capillary Electrophoresis - Sodium Dodecyl Sulfate), which is a standard method for assessing the purity and molecular weight of therapeutic proteins, longer-chain alkyl sulfates can offer significant advantages.[7][8][9]

Role in Capillary Electrophoresis

In CE-SDS, proteins are denatured and coated with the anionic detergent, which imparts a uniform negative charge-to-mass ratio. This allows for separation based on molecular size as the proteins migrate through a sieving matrix. However, for some proteins, standard SDS is not sufficient to achieve optimal denaturation or prevent aggregation, leading to poor resolution and inaccurate purity assessments.[7][9]

The use of more hydrophobic detergents like sodium hexadecyl sulfate (SHS) or sodium tetradecyl sulfate (STS) in the sample buffer and/or the sieving gel buffer can overcome these limitations.[8][9][10] These longer-chain detergents can bind to proteins with higher affinity, leading to more uniform protein-detergent complexes and preventing the formation of artifacts.[8][9]

Quantitative Improvements with SHS in CE-SDS

Studies have demonstrated significant enhancements in separation performance when using SHS in the running buffer matrix for certain therapeutic proteins.

| Parameter | Traditional SDS-based Matrix | SHS-containing Matrix | Fold Improvement |

| Peak Resolution | Sub-optimal | Baseline resolved | 3-fold |

| Plate Count | Low | High | 8-fold |

Data summarized from a study on a recombinant therapeutic protein.[7][8][10]

Logical Relationship for Using Long-Chain Alkyl Sulfates in CE

Caption: Rationale for using SHS in capillary electrophoresis.

Conclusion

It is essential for researchers in the field of protein science to distinguish between the applications of different chemical reagents. Ammonium sulfate remains a fundamental and widely used salt for the initial purification and concentration of proteins via precipitation. In contrast, ammonium hexadecyl sulfate is not a standard reagent for this purpose. Instead, its sodium salt, sodium hexadecyl sulfate, serves as a specialized detergent in advanced analytical techniques like capillary electrophoresis, where it enhances the resolution and accuracy of protein purity assessments. A clear understanding of these distinct roles is critical for the successful design and execution of protein purification and characterization workflows.

References

- 1. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]

- 2. b3p.it.helsinki.fi [b3p.it.helsinki.fi]

- 3. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Precipitation and Purification of Monovalent Proteins Using Oligovalent Ligands and Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Purity Determination by Capillary Electrophoresis Sodium Hexadecyl Sulfate (CE-SHS): A Novel Application For Therapeutic Protein Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Minimization of artifact protein aggregation using tetradecyl sulfate and hexadecyl sulfate in capillary gel electrophoresis under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application of Cationic Detergents in Cell Lysis Buffers: A Focus on Ammonium Hexadecyl Sulfate Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate detergent is a critical step in the development of a cell lysis protocol, as it directly impacts the efficiency of cell disruption and the integrity of the desired cellular components. While a wide array of anionic, non-ionic, and zwitterionic detergents are well-characterized for this purpose, information regarding the specific application of Ammonium Hexadecyl Sulfate in cell lysis buffers is not extensively documented in scientific literature. However, based on its chemical structure, this compound is classified as a cationic detergent. Its properties and potential applications can be inferred from closely related and well-studied cationic detergents, most notably Cetyltrimethylammonium Bromide (CTAB).

This document provides detailed application notes and protocols on the use of cationic detergents for cell lysis, using CTAB as a primary example due to its structural similarity (a 16-carbon alkyl chain) and established use. These guidelines are intended to provide a foundational understanding for researchers exploring the use of this compound or other cationic surfactants.

Core Concepts: The Role of Cationic Detergents in Cell Lysis

Cationic detergents are amphipathic molecules that possess a positively charged hydrophilic head group.[1] This positive charge facilitates strong interactions with negatively charged components of the cell surface, such as phospholipids in the cell membrane and components of the cell wall in bacteria and plants.[2] The primary mechanism of lysis involves the insertion of the detergent's hydrophobic tail into the lipid bilayer, disrupting its integrity and leading to the release of intracellular contents.[3]

Key Characteristics:

-

Strong Lysis Potential: Cationic detergents are generally considered strong surfactants, capable of disrupting robust cellular structures. This makes them particularly effective for lysing gram-negative bacteria and plant cells.[2]

-

Nucleic Acid Precipitation: A notable feature of detergents like CTAB is their ability to form complexes with and precipitate nucleic acids, which is highly advantageous for DNA and RNA extraction protocols.[4][5]

-

Protein Denaturation: As ionic detergents, cationic surfactants are often denaturing.[6][7] They can disrupt protein-protein interactions and unfold protein structures, which may be undesirable if the goal is to isolate proteins in their native, functional state.

Data Presentation

For researchers to make an informed decision, it is crucial to compare the properties of different detergent classes.

Table 1: Comparative Overview of Detergent Classes for Cell Lysis Applications

| Detergent Class | Representative Examples | Charge | Lysis Strength | Denaturing Potential | Common Applications |

| Cationic | CTAB, Benzalkonium chloride[8] | Positive | Strong | Often High | DNA/RNA extraction from plants and bacteria; Lysis of gram-negative bacteria.[2] |

| Anionic | SDS, Sodium Deoxycholate | Negative | Strong | High | Complete cell disruption for SDS-PAGE and Western blotting.[7] |

| Non-ionic | Triton™ X-100, Tween® 20, NP-40 | None | Mild | Low / Non-denaturing | Isolation of functional proteins, immunoprecipitation, enzyme assays.[9] |

| Zwitterionic | CHAPS, ASB-14 | Both (+/-) | Mild to Moderate | Low / Non-denaturing | Solubilization of membrane proteins while preserving native structure. |

Experimental Protocols

The following protocol, based on the well-established CTAB method for DNA extraction, serves as a robust template for employing a strong cationic detergent for cell lysis.

Protocol 1: Cationic Detergent-Based Lysis for Total DNA Extraction

This protocol is optimized for the extraction of high-molecular-weight DNA from plant or bacterial cells.

Materials:

-

CTAB Lysis Buffer (2X):

-

2% (w/v) Cetyltrimethylammonium Bromide (CTAB)

-

100 mM Tris-HCl, pH 8.0

-

20 mM EDTA, pH 8.0

-

1.4 M NaCl

-

Optional for plant tissue: 2% (w/v) Polyvinylpyrrolidone (PVP)

-

-

Working Lysis Buffer: Add 0.2% (v/v) β-mercaptoethanol to the 2X CTAB Lysis Buffer immediately before use.

-

Chloroform:Isoamyl Alcohol (24:1 v/v)

-

Isopropanol (100%), chilled

-

Ethanol (70%), chilled

-

TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)

-

RNase A solution (10 mg/mL)

Procedure:

-

Sample Preparation:

-

For cell cultures, harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C) to form a pellet.

-

For tissues, flash-freeze in liquid nitrogen and grind into a fine powder using a mortar and pestle.

-

-

Cell Lysis:

-

To the cell pellet or ~100 mg of ground tissue, add 600 µL of pre-warmed (60°C) working CTAB Lysis Buffer.

-

Vortex vigorously to ensure the sample is fully suspended.

-

Incubate the mixture at 60°C for 30-60 minutes in a water bath or heat block. Intermittent vortexing during incubation can improve lysis efficiency.[10]

-

-

Phase Separation:

-

Add an equal volume (600 µL) of Chloroform:Isoamyl Alcohol to the lysate.

-

Mix thoroughly by inversion for 5 minutes until a milky emulsion is formed.

-

Centrifuge at 13,000 x g for 15 minutes at room temperature to separate the phases.

-

-

DNA Precipitation:

-

Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the protein interface.

-

Add 0.7 volumes (e.g., ~400 µL) of chilled isopropanol.

-

Mix gently by inverting the tube several times until a stringy white precipitate of DNA is visible.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the DNA.

-

-

Washing and Resuspension:

-

Carefully decant the supernatant.

-

Wash the DNA pellet with 1 mL of chilled 70% ethanol to remove residual salts.

-

Centrifuge at 13,000 x g for 5 minutes.

-

Remove the ethanol and briefly air-dry the pellet for 5-10 minutes.

-

Resuspend the DNA in 50-100 µL of TE Buffer. To remove contaminating RNA, add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A generalized workflow for nucleic acid extraction using a cationic detergent-based lysis buffer.

Considerations for Signaling Pathway Analysis

The denaturing nature of strong cationic detergents makes them generally unsuitable for studies that require the preservation of protein-protein interactions, which are fundamental to cellular signaling. Lysates prepared with these detergents will likely disrupt signaling complexes. However, they are suitable for downstream applications like Western blotting to quantify the total expression levels of specific proteins within a pathway. For co-immunoprecipitation or kinase assays, a mild, non-denaturing detergent is recommended.

Caption: The MAPK/ERK signaling cascade, a common pathway analyzed from cell lysates.

Conclusion and Recommendations

While direct protocols for this compound in cell lysis are scarce, its classification as a cationic detergent allows for the adaptation of existing methods, particularly those developed for CTAB. Researchers should be mindful of the strong, often denaturing, properties of such detergents. They are highly effective for nucleic acid extraction from challenging samples but may not be suitable for applications requiring the preservation of native protein structure and function. When initiating work with a novel cationic detergent like this compound, it is advisable to perform a series of pilot experiments to optimize concentration and incubation conditions for the specific cell type and downstream application.

References

- 1. biolinscientific.com [biolinscientific.com]

- 2. youtube.com [youtube.com]

- 3. Cetyltrimethylammonium Bromide [opsdiagnostics.com]

- 4. Cetrimonium bromide - Wikipedia [en.wikipedia.org]

- 5. apslabs.in [apslabs.in]

- 6. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]

- 10. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ammonium Hexadecyl Sulfate as a Surfactant in Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ammonium Hexadecyl Sulfate in Electrophoresis

This compound, also known as cetyl sulfate, is a cationic surfactant that serves as a powerful alternative to the more commonly used sodium dodecyl sulfate (SDS) in various electrophoretic techniques. Its longer alkyl chain (C16) compared to SDS (C12) imparts distinct properties that can be leveraged to enhance separation efficiency, resolution, and peak symmetry, particularly in the analysis of proteins and other biomolecules.[1][2] In drug development and biologics characterization, achieving high-resolution separation is critical for purity assessment and heterogeneity analysis.[3] While the sodium salt, sodium hexadecyl sulfate (SHS), is more extensively documented in scientific literature, the principles and applications described are broadly applicable to the ammonium salt, as the functional component for micelle formation and analyte interaction is the hexadecyl sulfate anion.

The primary application of this compound is in Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis (CE) where surfactants are added to the running buffer above their critical micelle concentration (CMC) to form micelles.[4] These micelles act as a pseudo-stationary phase, enabling the separation of both charged and neutral analytes based on their differential partitioning between the micelles and the aqueous buffer.[4] As a cationic surfactant, this compound can also reverse the electroosmotic flow (EOF) in capillary electrophoresis by adsorbing to the negatively charged capillary wall, a property that can be exploited for specific separation challenges.

Advantages of Hexadecyl Sulfate over Dodecyl Sulfate

The longer hydrocarbon tail of hexadecyl sulfate offers superior performance in certain applications compared to the standard SDS. For challenging separations, such as those involving therapeutic proteins where minor impurities must be resolved, switching to a longer alkyl chain detergent can provide significant benefits.

Key advantages include:

-